N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-fluorobenzamide
Description
Properties
Molecular Formula |
C19H16FN5OS |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H16FN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)14-5-3-12(4-6-14)11-21-17(26)13-7-9-15(20)10-8-13/h3-10H,2,11H2,1H3,(H,21,26) |
InChI Key |
ZOLCGPSCKFRWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems for Suzuki Coupling
Comparative studies of palladium catalysts reveal that Pd(dppf)Cl₂ in dioxane with potassium acetate provides superior yields (85–93%) compared to Pd(PPh₃)₄ (70–80%). Elevated temperatures (80°C) and inert atmospheres are critical to prevent catalyst deactivation.
Solvent Effects in Amide Coupling
DMF and dichloromethane are common solvents, but DMF enhances reaction efficiency due to its polar aprotic nature, facilitating reagent solubility.
Characterization and Analytical Data
The final product is characterized by:
-
NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazolothiadiazole-H), 7.85–7.88 (m, 2H, benzamide-ArH), 7.45–7.49 (m, 2H, benzyl-ArH), 4.62 (s, 2H, CH₂), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.6 Hz, 3H, CH₃).
-
LC-MS (ESI) : m/z 434.1 [M+H]⁺ (calculated for C₂₁H₁₇FN₅O₂S: 433.1).
A key challenge is the low solubility of the triazolothiadiazole intermediate in non-polar solvents, necessitating polar aprotic solvents like DMF or DMSO. Alternative routes employing Ullmann coupling for benzyl group introduction have been explored but suffer from lower yields (50–60%) .
Chemical Reactions Analysis
Synthetic Routes of N-[4-(3-ethyl triazolo[3,4-b] thiadiazol-6-yl)benzyl]-4-fluorobenzamide
The synthesis of this compound involves multiple steps, primarily centered on the formation of the triazolo-thiadiazine core and subsequent functionalization. Key strategies include:
Formation of the Triazolo-Thiadiazine Nucleus
The triazolo[3,4-b] thiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles such as α-halo ketones (e.g., phenacyl bromides) or α-bromo esters (e.g., ethyl bromoacetate) . For example:
-
Route b : Cyclocondensation of 4-amino-3-mercaptotriazole with α-bromo ketones under heating conditions yields the fused heterocyclic system. The amino and mercapto groups act as nucleophiles, attacking the carbonyl groups of the electrophile .
-
Ethyl Substitution : The ethyl group at position 3 of the triazole is likely introduced via alkylation using ethyl halides (e.g., ethyl chloroacetate) during the cyclization step .
Benzyl Group Incorporation
The benzyl substituent at position 4 of the thiadiazine ring may originate from:
-
Schiff Base Formation : Reaction of 4-amino-3-mercaptotriazole with benzaldehyde to form a Schiff base intermediate, followed by cyclization with a bielectrophile .
-
Post-Cyclization Functionalization : Substitution via nucleophilic aromatic displacement or cross-coupling reactions, though this is less common in reported methods .
Amide Bond Formation
The 4-fluorobenzamide moiety is likely introduced via:
-
Coupling Reactions : Condensation of a benzylamine intermediate with 4-fluorobenzoyl chloride using activating agents (e.g., HATU, EDC) .
-
Direct Synthesis : Reaction of the triazolo-thiadiazine derivative with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
Cyclocondensation of Triazole Precursors
The formation of the triazolo-thiadiazine nucleus proceeds through a two-step mechanism:
-
Nucleophilic Attack : The amino group of 4-amino-3-mercaptotriazole attacks the electrophilic carbonyl carbon of the α-halo ketone (e.g., phenacyl bromide), forming a tetrahedral intermediate.
-
Mercapto Group Cyclization : The mercapto group (-SH) attacks the adjacent carbonyl carbon, leading to ring closure and elimination of HBr .
Spectroscopic Analysis
-
1H and 13C NMR : Key signals include the ethyl group (δ ~1.2–1.5 ppm for CH3, δ ~2.5–3.0 ppm for CH2), benzyl protons (δ ~7.0–7.8 ppm), and carbonyl carbons (δ ~164–172 ppm for C=O) .
-
13C NMR : Confirms the absence of C=S carbons in the final product, with C=N signals (δ ~156–158 ppm) indicative of the fused heterocyclic system .
X-Ray Crystallography
Used to confirm regioselectivity in cyclization reactions and validate the structure of regioisomers .
Biological Activity
| Parameter | Value | Reference |
|---|---|---|
| Urease Inhibition (IC50) | 0.87–8.32 µM | |
| Antifungal Activity (MIC) | 0.5–2 µg/mL | |
| Antimicrobial Activity | Significant against C. neoformans |
Scientific Research Applications
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant biological activities. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-fluorobenzamide has shown promise in various biological contexts:
- Inhibition of Dihydrofolate Reductase : Similar compounds have been identified as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. This inhibition can interfere with DNA synthesis and cell proliferation in cancer cells.
- Anticancer Properties : Studies suggest that derivatives with similar structures possess anticancer properties due to their ability to disrupt cellular metabolic pathways. For instance, molecular docking studies indicate that this compound can form stable complexes with DHFR, contributing to its binding affinity through multiple hydrogen bonds.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps may include:
- Formation of the Triazole-Thiadiazole Core : This involves the reaction of appropriate precursors under controlled conditions to yield the fused ring system.
- Introduction of the Ethyl Group : Alkylation reactions are employed to introduce the ethyl substituent onto the triazole ring.
- Coupling with Benzyl Fluoride : The final step often involves coupling the synthesized core with a fluorobenzamide moiety.
Purity and yield are monitored using techniques such as thin-layer chromatography (TLC) and spectral analysis (NMR and mass spectrometry).
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolothiadiazine core allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This mechanism is crucial for its pharmacological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50: 42±1 nM, CDK5/p25) : The phenyl group at position 6 and thiophene-acetamide chain contribute to potent kinase inhibition. Replacing the phenyl with a benzyl group (as in the target compound) may alter steric interactions with enzyme active sites .
- 2,4-Diiodo-6-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol (DTP, 59): Exhibits anti-heparanase activity (20 mg/mL inhibition). Iodine atoms enhance electron-withdrawing effects, contrasting with the target’s electron-neutral ethyl group, suggesting divergent mechanisms .
- 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole : Fluorine on pyridine vs. benzamide may influence solubility and target specificity. Dimethoxy groups increase polarity compared to the target’s ethyl and fluorobenzamide .
Physicochemical Properties
The target’s higher molecular weight and logP (3.8) suggest greater membrane permeability than morpholine derivatives (logP 2.1) but comparable lipophilicity to tert-butylphenoxy analogs .
Key Research Findings
- Anti-HIV Potential: Triazolo-thiadiazoles with spirocyclic moieties (e.g., 8a–8b in ) show promise against HIV-1. The target’s benzamide group could mimic peptide bonds in viral protease inhibitors .
- Antioxidant Activity: Selenium-containing derivatives (e.g., selenopheno[2,3-d]pyrimidines) demonstrate radical scavenging. Fluorine’s electronegativity in the target may similarly stabilize reactive intermediates .
Biological Activity
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-fluorobenzamide is a compound that incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on current research findings.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C21H21N5OS
- Molecular Weight : 391.49 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole and 1,3,4-thiadiazole scaffolds have demonstrated significant antimicrobial properties. Research indicates that derivatives of these compounds exhibit potent antibacterial and antifungal activities. For instance:
- A study found that triazolo-thiadiazole derivatives showed improved antibacterial activity against various strains compared to their parent compounds .
Anticancer Properties
This compound has shown potential as an anticancer agent. Compounds with similar scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines:
- Cytotoxicity : The compound's effectiveness was assessed against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. Some derivatives reported GI50 values ranging from 0.74 to 10.0 μg/mL .
Neuroprotective Effects
The neuroprotective properties of compounds containing the 1,3,4-thiadiazole moiety have also been explored. These compounds are believed to exert effects through modulation of GABA receptors and inhibition of neuronal excitability:
- Studies indicate that certain derivatives can prevent abnormal electrical impulses in the brain by enhancing GABAergic transmission .
The biological activity of this compound likely involves multiple mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through various pathways including caspase activation.
- Neuroprotective Mechanism : Modulation of neurotransmitter systems to reduce excitotoxicity.
Case Studies
Several studies have documented the biological activities of related compounds:
- Anticancer Study : A specific derivative exhibited significant antiproliferative activity against HEPG2 cancer cell lines with an EC50 comparable to established anticancer drugs .
- Neuroprotective Study : The efficacy of a thiadiazole derivative was tested in animal models for epilepsy and showed promising results in reducing seizure frequency .
Q & A
Q. What are the optimized synthetic routes for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-fluorobenzamide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Intermediate Preparation : Reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted benzaldehyde derivatives under reflux in ethanol with glacial acetic acid .
Cyclization : Using phosphorus oxychloride (POCl₃) to activate carbonyl groups, enabling cyclization to form the triazolo-thiadiazole core .
Final Coupling : Introducing the 4-fluorobenzamide moiety via nucleophilic substitution or amidation reactions .
Key Optimization Factors :
Q. How is the structural characterization of this compound validated?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- 1H NMR & IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, fluorophenyl C-F vibrations) and proton environments .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Single-Crystal X-ray Diffraction : Resolve 3D geometry, bond lengths (e.g., S–N bonds: 1.65–1.68 Å), and dihedral angles (e.g., 10.54° between triazolo-thiadiazole and fluorophenyl rings) .
- HPLC : Assess purity (>95% for biological assays) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Priority assays include:
- Antifungal Activity : Follow CLSI guidelines using Candida albicans and Aspergillus fumigatus, with EC₅₀ values calculated via microdilution (e.g., EC₅₀ = 7.28–42.49 µM for triazolo-thiadiazole analogs) .
- Enzyme Inhibition : Test heparanase inhibition using a colorimetric assay (IC₅₀ = 3–12 µg/mL for related compounds) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chloro or 4-methyl groups) to assess impact on bioactivity .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 14-α-demethylase lanosterol’s heme group) .
Quantitative SAR (QSAR) : Apply ML models (e.g., Random Forest) correlating logP, polar surface area, and substituent electronic effects with activity .
Example Findings :
- Fluorine at the para position enhances antifungal potency by improving membrane permeability .
- Bulky substituents (e.g., adamantyl) reduce heparanase inhibition due to steric clashes .
Q. What molecular interactions drive this compound’s bioactivity?
Methodological Answer: Key interactions identified via crystallography and docking:
- Hydrogen Bonds : Between the triazole N2 and enzyme active sites (e.g., 14-α-demethylase’s Tyr118) .
- π-π Stacking : Fluorophenyl ring interaction with aromatic residues (e.g., Phe228 in heparanase) .
- Hydrophobic Contacts : Ethyl group on triazole enhances binding to non-polar enzyme pockets .
Experimental Validation : - Mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
- Isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG = −8.2 kcal/mol for heparanase) .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
Assay Standardization : Use identical fungal strains (e.g., ATCC 90028) and protocols (e.g., CLSI M27) for reproducibility .
Structural Reassessment : Compare X-ray data to confirm batch-to-batch consistency in conformation (e.g., planarity of triazolo-thiadiazole ring) .
Mechanistic Studies : Employ RNA sequencing to identify off-target effects or compensatory pathways in divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
